4-((4-Bromobenzylidene)amino)-3-(3-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
It has a molecular formula of C15H10BrClN4S and a molecular weight of 393.69 g/mol . This compound is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of SALOR-INT L229776-1EA involves several steps. One common synthetic route includes the condensation of 4-bromobenzaldehyde with 3-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiourea to yield the triazole derivative . The reaction conditions typically involve refluxing in ethanol or another suitable solvent.
Chemical Reactions Analysis
SALOR-INT L229776-1EA undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert it to the corresponding amine or thiol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SALOR-INT L229776-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Researchers study its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of SALOR-INT L229776-1EA is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole and hydrosulfide functional groups. These interactions can modulate biological pathways, leading to its observed effects .
Comparison with Similar Compounds
SALOR-INT L229776-1EA can be compared with other similar compounds, such as:
4-((4-bromobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide: Similar in structure but may have different substituents or functional groups.
4-((4-bromobenzylidene)amino)-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide: Another triazole derivative with similar biological activities.
The uniqueness of SALOR-INT L229776-1EA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
478255-06-0 |
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Molecular Formula |
C15H10BrClN4S |
Molecular Weight |
393.7 g/mol |
IUPAC Name |
4-[(E)-(4-bromophenyl)methylideneamino]-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H10BrClN4S/c16-12-6-4-10(5-7-12)9-18-21-14(19-20-15(21)22)11-2-1-3-13(17)8-11/h1-9H,(H,20,22)/b18-9+ |
InChI Key |
KIQGNIWASKVMQQ-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N=CC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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